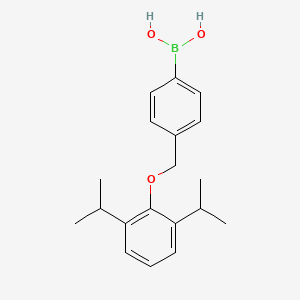

Acide (4-((2,6-diisopropylphénoxy)méthyl)phényl)boronique

Vue d'ensemble

Description

“(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C19H25BO3 . It has a molecular weight of 312.21 . The compound is solid in form and has a melting point of 186-192 °C . It is used to study enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)c1cccc(C(C)C)c1OCc2ccc(cc2)B(O)O . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring, which is further connected to a diisopropylphenoxy group. Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 471.4±55.0 °C at 760 mmHg, and a flash point of 238.9±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Analyse Structurale des Glucides

Ce composé est utilisé pour améliorer la sélectivité structurale des glucides dans les analyses de spectrométrie de masse à mobilité ionique par dérivatisation d'acide boronique. Cette application est cruciale pour comprendre les structures complexes des glucides, qui sont importantes dans divers processus biologiques .

Activation de la Réticulation de l'ADN

Il sert de dérivé d'acide boronique qui peut activer divers agents de réticulation de l'ADN. Ceci est significatif dans l'étude des structures de l'ADN et peut être utilisé dans la recherche et la thérapie génétiques .

Applications Thérapeutiques

Connu sous le nom de DIPBA, ce dérivé d'acide boronique a gagné en popularité pour ses applications thérapeutiques potentielles. Bien que les utilisations spécifiques ne soient pas détaillées dans les résultats de la recherche, les acides boroniques sont généralement connus pour leur rôle dans le développement de produits pharmaceutiques, en particulier dans le traitement du cancer et des maladies infectieuses.

Applications Industrielles

Le DIPBA est également prometteur dans les applications industrielles, bien que les industries et les utilisations exactes ne soient pas précisées dans les résultats de la recherche. Les acides boroniques sont souvent utilisés dans la synthèse organique et la science des matériaux en raison de leur capacité à former des liaisons covalentes stables avec d'autres composés.

Recherche et Développement

En tant que produit chimique proposé à des fins expérimentales et de recherche, il est probablement utilisé dans divers projets de R&D dans différentes disciplines scientifiques. La polyvalence des acides boroniques les rend précieux pour développer de nouvelles méthodologies et technologies .

Synthèse Chimique

Ce composé est disponible pour la synthèse personnalisée en vrac, indiquant son utilisation dans la préparation d'autres composés chimiques. Les acides boroniques sont couramment impliqués dans les réactions de couplage de Suzuki, qui sont largement utilisées en chimie organique pour former des liaisons carbone-carbone .

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that boronic acids can activate various dna cross-linking agents , which could potentially lead to changes in DNA structure and function.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of boronic acids .

Analyse Biochimique

Biochemical Properties

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can bind to carbohydrate molecules, making it useful in the study of carbohydrate metabolism and glycoprotein interactions .

Cellular Effects

The effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Propriétés

IUPAC Name |

[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHUWVULUSILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584770 | |

| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-63-3 | |

| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)